3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core. This core is substituted at the 3-position with a 2-oxoethyl group linked to a 4-(2-fluorophenyl)piperazine moiety. Such structural motifs are common in pharmaceuticals targeting neurological and oncological pathways .
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-16-6-2-3-7-17(16)25-9-11-26(12-10-25)19(28)13-27-14-24-20-15-5-1-4-8-18(15)30-21(20)22(27)29/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCKPCUYMTPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl} benzothieno[3,2-d]pyrimidin-4(3H)-one, also referred to as L107-0229, is a member of a class of compounds that have garnered interest for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of L107-0229 is C26H24FN5O3, with a molecular weight of approximately 463.49 g/mol. The compound features a complex structure that includes a benzothieno-pyrimidine core with a piperazine substituent, which is known to enhance biological activity through interaction with various biological targets.
Research indicates that compounds similar to L107-0229 exhibit their biological effects primarily through modulation of neurotransmitter systems and inhibition of specific kinases involved in cell proliferation and survival. The presence of the piperazine moiety is significant as it has been associated with the modulation of serotonin and dopamine receptors, which are critical in neuropharmacology.
Anticancer Activity
Several studies have explored the anticancer potential of L107-0229. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's antiproliferative activity was assessed using standard MTT assays, demonstrating IC50 values in the micromolar range.
Neuropharmacological Effects
In addition to its anticancer properties, L107-0229 has been investigated for its neuropharmacological effects. The compound exhibited significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders. In vivo studies demonstrated that administration of L107-0229 resulted in anxiolytic-like effects in rodent models.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of L107-0229 in combination with standard chemotherapeutic agents on breast cancer cell lines. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting a potential role in combination treatment strategies for resistant cancer types.
- Neuropharmacological Assessment : In a behavioral study involving mice subjected to stress tests, L107-0229 administration led to reduced anxiety-like behavior compared to control groups. This suggests its potential use as an adjunct therapy for anxiety disorders.
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidin-4(3H)-one vs. Thieno[3,2-d]pyrimidin-4(3H)-one
The target compound’s benzothieno-pyrimidinone core (fused benzene and thiophene rings) contrasts with simpler thieno-pyrimidinone systems. For example, 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242857-96-0) lacks the fused benzene ring, likely reducing aromatic stacking interactions but improving metabolic stability due to lower molecular complexity .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compounds like 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () replace the benzothieno core with a pyrido-pyrimidinone system.
Substituent Analysis
Piperazine-Linked Groups
- Fluorophenyl vs. Chlorophenyl : The target compound’s 2-fluorophenyl group (electron-withdrawing) contrasts with 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (), which has a dichlorobenzyl group. Chlorine’s stronger electronegativity may enhance lipophilicity but reduce metabolic stability .
- Morpholine Additions : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one () incorporates a morpholine ring, improving water solubility via hydrogen bonding, a feature absent in the target compound .
Linker Variations
- Oxoethyl vs. Sulfanyl: The target compound’s 2-oxoethyl linker differs from sulfanyl-linked analogs like 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (). Sulfanyl groups may confer redox sensitivity or alter steric bulk .
Structural Modifications and Hypothetical Implications
Piperazine vs. Piperidine
Replacing piperazine with piperidine (e.g., 8-(4-(2-(4-(4-fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one, ) eliminates one nitrogen, reducing basicity and possibly altering CNS penetration .
Ring Saturation
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () features a saturated tetrahydrobenzothieno ring, which may enhance conformational flexibility compared to the fully aromatic target compound .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
